![molecular formula C17H18N2O2 B7457468 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. In
Mécanisme D'action
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are responsible for regulating neuronal excitability. This leads to a decrease in the release of excitatory neurotransmitters, resulting in a reduction in pain and seizure activity.
Biochemical and Physiological Effects
This compound has been found to have a positive effect on various biochemical and physiological processes. It has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for promoting inflammation. This compound has also been found to increase the levels of antioxidant enzymes, which help to protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide for lab experiments is its high potency and selectivity for GABA receptors. This makes it a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several future directions for the study of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide. One potential area of research is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, the role of this compound in modulating the immune system and its potential use in the treatment of autoimmune diseases warrants further investigation.
Conclusion
In conclusion, this compound is a promising compound with potential pharmacological properties for the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-amino-N-methylbenzamide. The product is then treated with methyl isocyanate to obtain this compound.
Applications De Recherche Scientifique
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. This compound has also shown promising results in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Propriétés
IUPAC Name |
3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-8-14(9-12(11)2)17(21)19-15-6-4-5-13(10-15)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCEUCMKWLGKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


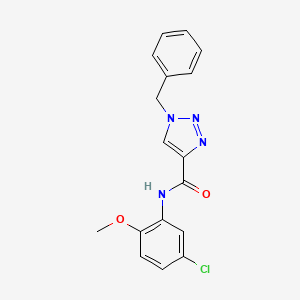
![N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methyl-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7457396.png)
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
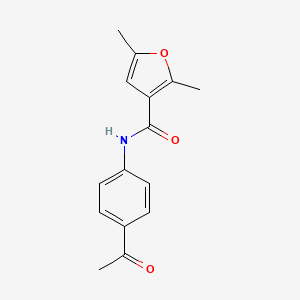
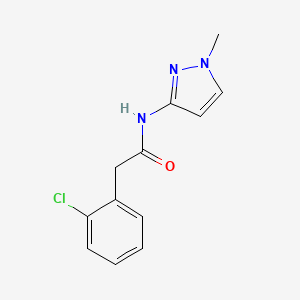
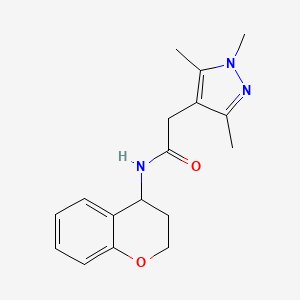

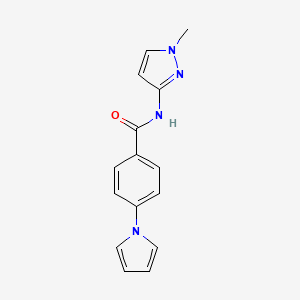

![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)